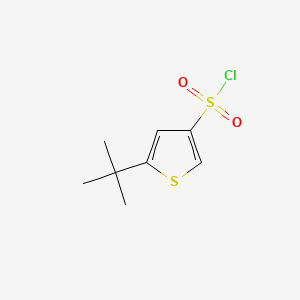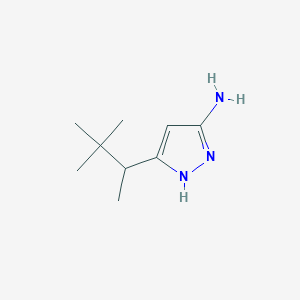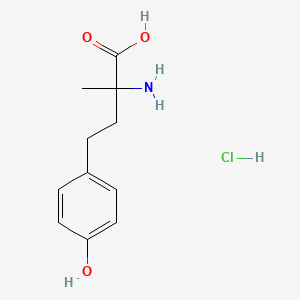![molecular formula C11H18O3 B13476734 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-hydroxyspiro[35]nonan-7-yl}acetic acid, mixture of diastereomers, is a fascinating chemical compound with a unique structure This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the hydroxyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent steps may include oxidation or reduction reactions to introduce the hydroxyl group and esterification or hydrolysis to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic core provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another spirocyclic compound with a different functional group arrangement.
2-{6-oxaspiro[3.5]nonan-7-yl}acetic acid: A similar compound with an oxygen atom in the spirocyclic core.
Uniqueness
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid is unique due to its specific combination of a hydroxyl group and an acetic acid moiety on a spirocyclic framework. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-(3-hydroxyspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C11H18O3/c12-9-3-6-11(9)4-1-8(2-5-11)7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |
InChIキー |
DXALYRMECLKGHG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CC(=O)O)CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)



![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
